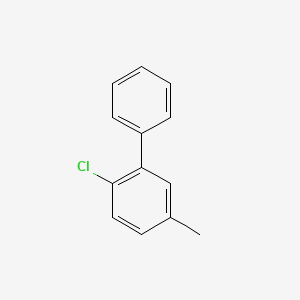
2-Chloro-5-methyl-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methyl-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a chlorine atom attached to the second position and a methyl group attached to the fifth position of one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-methyl-biphenyl can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically occurs under mild conditions and is tolerant of various functional groups .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of Grignard reagents. For example, the reaction between o-chlorobenzonitrile and p-methylphenylmagnesium chloride in the presence of a catalyst can yield the desired biphenyl derivative .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methyl-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The biphenyl structure can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel can be used in hydrogenation reactions.
Major Products:
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of 2-chloro-5-methylbenzoic acid.
Reduction: Formation of cyclohexyl derivatives.
Scientific Research Applications
2-Chloro-5-methyl-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of biphenyl derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-5-methyl-biphenyl exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Chloro-biphenyl: Lacks the methyl group, making it less sterically hindered.
4-Chloro-5-methyl-biphenyl: The chlorine atom is in a different position, affecting its reactivity.
2-Methyl-biphenyl: Lacks the chlorine atom, resulting in different chemical properties.
Uniqueness: The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups on the biphenyl structure provides a unique balance of electronic effects that can be exploited in various chemical reactions .
Properties
Molecular Formula |
C13H11Cl |
|---|---|
Molecular Weight |
202.68 g/mol |
IUPAC Name |
1-chloro-4-methyl-2-phenylbenzene |
InChI |
InChI=1S/C13H11Cl/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
LIZPPFGYOGLJAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


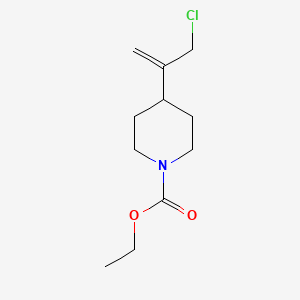

![2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide](/img/structure/B13146165.png)
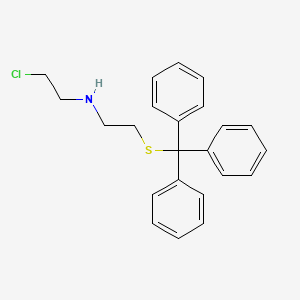
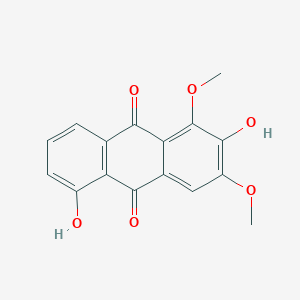

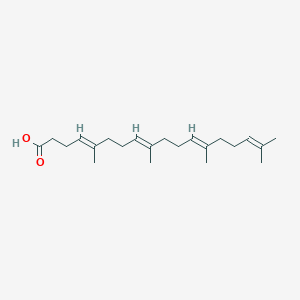

![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
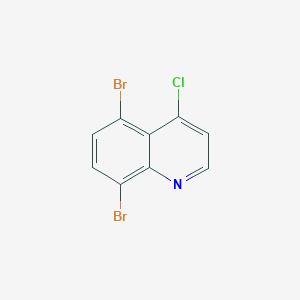
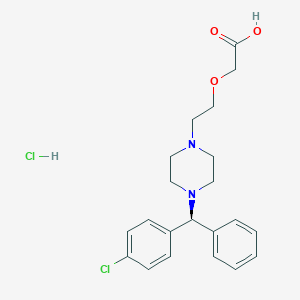
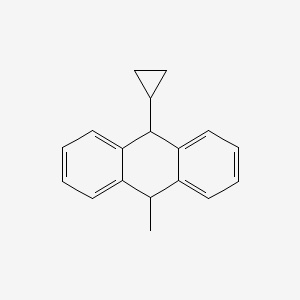
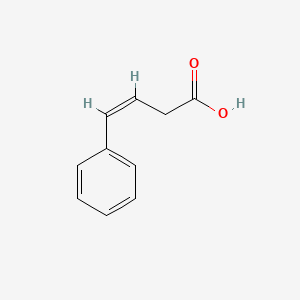
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)
